molecular formula C10H7F3N2O4 B2729036 2,2,2-trifluoro-1-(5-nitro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one CAS No. 1794736-96-1

2,2,2-trifluoro-1-(5-nitro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one

Cat. No.: B2729036
CAS No.: 1794736-96-1
M. Wt: 276.171
InChI Key: YAGVPJWWWYNTSF-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-1-(5-nitro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one is an organic compound that features a trifluoromethyl group and a nitro-substituted benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(5-nitro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one typically involves the reaction of 5-nitro-2-aminophenol with trifluoroacetic anhydride in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazine ring. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine, with the reaction being carried out at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can help in scaling up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-1-(5-nitro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazine ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate, often in an aqueous or organic solvent.

Major Products

    Reduction: Formation of 2,2,2-trifluoro-1-(5-amino-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzoxazine ring.

Scientific Research Applications

2,2,2-trifluoro-1-(5-nitro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Materials Science: Its chemical stability and reactivity make it useful in the synthesis of advanced materials, including polymers and coatings.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to undergo specific chemical reactions.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(5-nitro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the nitro group can participate in redox reactions, influencing the compound’s biological activity. The benzoxazine ring can interact with specific amino acid residues in proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone
  • 1,2,4-trifluoro-5-nitrobenzene
  • 2,4,5-trifluoronitrobenzene

Uniqueness

Compared to similar compounds, 2,2,2-trifluoro-1-(5-nitro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one is unique due to the presence of both a trifluoromethyl group and a nitro-substituted benzoxazine ring. This combination of functional groups imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2,2,2-trifluoro-1-(5-nitro-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O4/c11-10(12,13)9(16)14-4-5-19-7-3-1-2-6(8(7)14)15(17)18/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGVPJWWWYNTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C2N1C(=O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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